BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Neuropharmacology Transporter Kinetics Binding Affinity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, designated by the development code 071031B, is a synthetic small-molecule urea derivative exhibiting dual serotonin and norepinephrine reuptake inhibition (SNRI). It is classified under Benzodioxoles and Thiophenes.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 2034549-29-4
Cat. No. B2384131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
CAS2034549-29-4
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CSC=C3)O
InChIInChI=1S/C15H16N2O4S/c18-12(10-4-6-22-8-10)3-5-16-15(19)17-11-1-2-13-14(7-11)21-9-20-13/h1-2,4,6-8,12,18H,3,5,9H2,(H2,16,17,19)
InChIKeyREHFSAFZMXTDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea (071031B) Procurement Specification


1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, designated by the development code 071031B, is a synthetic small-molecule urea derivative exhibiting dual serotonin and norepinephrine reuptake inhibition (SNRI). It is classified under Benzodioxoles and Thiophenes [1]. Its primary pharmacological profile has been established through in vitro transporter assays and in vivo behavioral models, positioning it as a research tool for investigating balanced monoamine reuptake inhibition distinct from first-line clinical SNRIs.

Critical Differentiation for 071031B: Beyond Generic SNRI Potency


Generic substitution of in-class serotonin and norepinephrine reuptake inhibitors (SNRIs) is not scientifically valid due to extreme variances in transporter binding kinetics and off-target safety profiles. 071031B demonstrates single-digit nanomolar affinity for both SERT and NET, a balanced inhibitory profile that starkly contrasts with the SERT-biased inhibition of venlafaxine or the NET-biased inhibition of milnacipran [1][2]. Furthermore, 071031B has demonstrated lower intrinsic cytotoxicity in hepatic and neuronal cell lines compared to the potent SNRI duloxetine, directly negating the assumption that higher potency universally correlates with manageable toxicity [3].

Quantitative Comparator Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea


Superior Norepinephrine Transporter (NET) Affinity vs Duloxetine

071031B exhibits significantly higher affinity for the norepinephrine transporter (NET) compared to duloxetine. While both compounds demonstrate potent SERT inhibition, 071031B achieves a sub-nanomolar Ki at human NET [1]. This represents a >10-fold improvement in NET binding affinity over duloxetine, potentially translating to a more balanced dual reuptake profile at lower concentrations [1][2].

Neuropharmacology Transporter Kinetics Binding Affinity

Balanced Transporter Inhibition Ratio vs Venlafaxine

071031B demonstrates a highly balanced affinity for the serotonin (SERT) and norepinephrine (NET) transporters, with a SERT/NET Ki ratio near 1-2. This is a key differentiator from venlafaxine, which is functionally SERT-selective with a 30-fold affinity preference for SERT over NET [1]. The balanced profile of 071031B more closely resembles duloxetine's ratio but is achieved with superior absolute potency [1].

Selectivity Profile SERT/NET Ratio Monoamine Reuptake

Reduced In Vitro Hepatotoxicity vs Duloxetine

In a direct head-to-head in vitro comparison, 071031B exhibited significantly lower cytotoxicity than duloxetine in human hepatic (HepG2) and neuronal (SH-SY5Y) cell lines [1]. This differential safety margin suggests a structural advantage that decouples potent transporter inhibition from direct cellular toxicity, a key liability assessment metric in early-stage neuropharmacology research.

Cytotoxicity Hepatic Safety Drug Discovery

Higher In Vivo Behavioral Potency vs Duloxetine in Rodent Models

In rodent behavioral despair models, 071031B demonstrates a clear potency advantage. The compound dose-dependently reduced immobility in the tail suspension test (TST) and forced swimming test (FST) in mice with higher efficacy than duloxetine, and without the confounding stimulatory effect on locomotor activity often seen with other monoamine reuptake inhibitors [1]. The minimal effective dose of 071031B was reported to be less than that of duloxetine, indicating superior intrinsic activity [2].

Antidepressant Efficacy Behavioral Pharmacology Forced Swim Test

Chiral Differentiation for Optimized Pharmacokinetic Profiling

The chiral nature of 071031B allows for enantiomer-specific optimization. The S-enantiomer (S-071031B) demonstrates significantly greater in vivo potency than the R-enantiomer (R-071031B) in both depression and pain models, despite equipotent binding to SERT and NET in vitro [1]. This differential is driven by superior oral bioavailability and hepatic metabolic stability of the S-enantiomer, providing a chiral handle for procurement of a more developable form [1].

Chiral Pharmacology Enantiomer Potency Pharmacokinetics

Net Transporter Affinity Superiority over Milnacipran

While milnacipran is characterized as a relatively balanced SNRI, its absolute potency at both human SERT and NET is significantly lower than that of 071031B. 071031B's sub-nanomolar to low single-digit nanomolar Ki values represent a roughly 200-fold improvement for NET and a >200-fold improvement for SERT relative to milnacipran's functional IC50 values [1]. This potency differential permits complete transporter occupancy at substantially lower concentrations, reducing the potential for off-target interactions.

Transporter Occupancy Binding Kinetics Analgesic Research

High-Impact Procurement Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea


Developing Next-Generation Balanced SNRIs with Reduced Hepatotoxicity

Procure 071031B as a lead scaffold for medicinal chemistry optimization. Its direct head-to-head demonstration of lower cytotoxicity in HepG2 cells compared to duloxetine, combined with its balanced, single-digit nanomolar affinity for SERT and NET, provides a validated starting point for designing analogues that maximize transporter inhibition while minimizing hepatic liabilities [1].

Validating Chiral SNRI Pharmacokinetic/Pharmacodynamic (PK/PD) Models

Utilize the separated enantiomers (S-071031B and R-071031B) to deconvolute the interplay between acute transporter engagement and hepatic first-pass metabolism. The established data showing that the enantiomers are equipotent in vitro but S-071031B is superior in vivo due to pharmacokinetic advantage offer a unique tool for building predictive PK/PD models in neuropsychiatric drug development [2].

Establishing a High-Affinity Standard for Monoamine Transporter Occupancy Studies

Deploy 071031B as a reference ligand for autoradiography or PET tracer displacement studies given its exceptional sub-nanomolar affinity for NET (Ki=0.36 nM). Its >200-fold potency advantage over milnacipran and other standard clinical SNRIs makes it ideal for defining non-specific binding and full transporter occupancy benchmarks in rodent and human brain tissue [1].

Investigating Mechanisms of Stress Resilience with Superior In Vivo Potency

Use 071031B in chronic unpredictable stress (CUS) models to probe the neurobiological basis of stress resilience. Its confirmed higher potency than duloxetine in reversing depressive-like behaviors in chronically stressed rats, including anhedonia and psychomotor retardation, supports its use at lower, potentially less toxic doses for long-term neuroplasticity studies [1].

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.